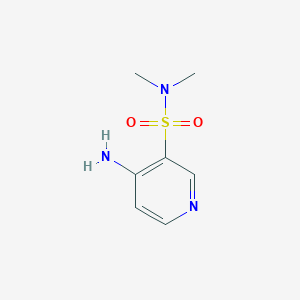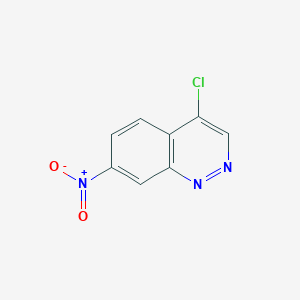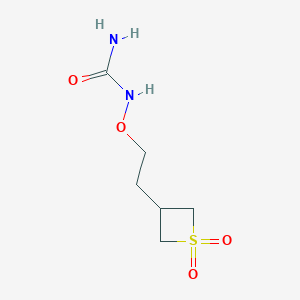
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves several steps. One common method includes the reaction of 1,1-dioxidothietan-3-yl with ethoxyurea under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety .
化学反応の分析
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
科学的研究の応用
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be used to study enzyme interactions and metabolic pathways . In medicine, this compound could be investigated for its potential therapeutic properties . Additionally, it has industrial applications, such as in the development of new materials and chemical processes .
作用機序
The mechanism of action of 1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
類似化合物との比較
1-(2-(1,1-Dioxidothietan-3-yl)ethoxy)urea can be compared with other similar compounds, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . These compounds share structural similarities but may differ in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific functional groups and the resulting properties .
特性
分子式 |
C6H12N2O4S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
2-(1,1-dioxothietan-3-yl)ethoxyurea |
InChI |
InChI=1S/C6H12N2O4S/c7-6(9)8-12-2-1-5-3-13(10,11)4-5/h5H,1-4H2,(H3,7,8,9) |
InChIキー |
NBYPXQQUQBRGIC-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)CCONC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
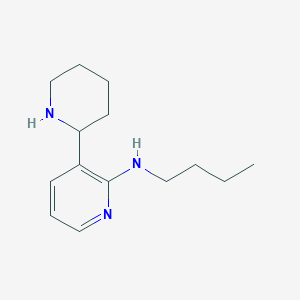
![3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012376.png)

![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
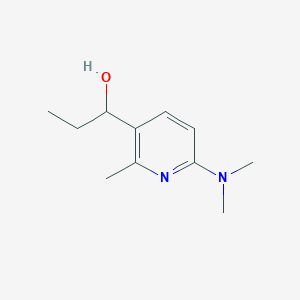
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
